molecular formula C5H4FNO2S B13124971 3-Fluoropyridine-4-sulfinicacid

3-Fluoropyridine-4-sulfinicacid

Cat. No.: B13124971
M. Wt: 161.16 g/mol
InChI Key: SWUCIFQTFNFBSO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Fluorinated Heterocyclic Chemistry

The field of organofluorine chemistry began in the 19th century, with the first synthesis of an organofluorine compound reported by Alexander Borodin in 1862. chemicalbook.com However, the intensive development of fluorinated heterocyclic chemistry did not commence until after World War II. researchgate.net Early methods for introducing fluorine into aromatic systems, such as the Schiemann reaction discovered in 1927, paved the way for the synthesis of fluoroaromatic compounds. chemicalbook.com The post-war era saw a rapid expansion in this area, with the discovery that fluorinated heterocycles could be potent pharmaceuticals and valuable agricultural chemicals. researchgate.net The introduction of the first fluorinated drug, fludrocortisone, in 1954 marked a significant milestone, demonstrating the profound impact that fluorine substitution could have on biological activity. mdpi.comresearchgate.net Since then, the number of approved fluorinated drugs has grown exponentially, with an estimated 20% of all pharmaceuticals now containing fluorine. researchgate.netnii.ac.jp

Chemical Significance of the Pyridine (B92270) Nucleus and Fluorine Substitution in Organic Molecules

The pyridine ring is a fundamental heterocyclic structure that is central to drug development and medicinal chemistry. It is a six-membered aromatic ring containing one nitrogen atom, which imparts distinct chemical properties compared to its carbocyclic analog, benzene. sigmaaldrich.comresearchgate.net The nitrogen atom makes the pyridine ring basic and more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. researchgate.netnih.gov This reactivity, combined with its presence in many biologically active compounds, makes the pyridine nucleus a critical scaffold in the synthesis of pharmaceuticals and agrochemicals. researchgate.netsigmaaldrich.com

The substitution of hydrogen with fluorine in organic molecules has a profound effect on their properties. chemicalbook.com Fluorine is the most electronegative element and has a small van der Waals radius, comparable to that of hydrogen. chemicalbook.com These characteristics lead to several advantageous changes in a molecule's profile:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making fluorinated compounds more resistant to metabolic degradation and often increasing a drug's half-life. mdpi.comchemicalbook.com

Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can improve a compound's binding affinity to target proteins. mdpi.comchemicalbook.com

Role of Sulfinic Acids as Versatile Intermediates and Functional Groups in Chemical Synthesis

Sulfinic acids (RSO(OH)) and their conjugate bases, sulfinates, are valuable intermediates in organic synthesis. google.com While often unstable, they can be prepared in situ from more stable sulfinate salts, which are typically generated by the reduction of sulfonyl chlorides. google.com Another route involves the reaction of Grignard reagents with sulfur dioxide. google.com

Sulfinic acids are precursors to a variety of other sulfur-containing functional groups. Their alkylation can yield either sulfones or sulfinate esters, depending on the reaction conditions. google.com They are also used in the synthesis of sulfonamides, which are important pharmacophores. The development of methods for the direct conversion of C-H bonds to sulfinic acids highlights their growing importance as synthetic building blocks. Furthermore, cyclic sulfinic acid derivatives, such as sultines, are gaining attention for their applications in chemistry and pharmaceutical sciences. researchgate.net

Overview of Research Trajectories for 3-Fluoropyridine-4-sulfinic Acid and Related Systems

While direct research on 3-Fluoropyridine-4-sulfinic acid is not extensively documented, its chemical structure suggests significant potential as a synthetic intermediate. Its more stable and reactive derivative, 3-Fluoropyridine-4-sulfonyl chloride, is a known compound used in the synthesis of more complex molecules. The synthesis of this sulfonyl chloride involves the reaction of 3-fluoropyridine (B146971) with chlorosulfonic acid to form a sulfonic acid intermediate, which is subsequently chlorinated. It is plausible that the corresponding sulfinic acid could be an intermediate in related synthetic pathways or could be derived from the sulfonyl chloride.

The research trajectory for this compound is likely focused on its use as a building block in medicinal chemistry. The combination of a fluorinated pyridine scaffold with a reactive sulfur functional group makes it an attractive precursor for the synthesis of novel drug candidates. Fluorinated pyridines are present in numerous approved drugs, and the sulfonyl and sulfonamide groups are also common in pharmaceuticals. mdpi.comnih.gov Therefore, 3-Fluoropyridine-4-sulfinic acid represents a valuable, albeit likely transient, intermediate for accessing a diverse range of potentially bioactive molecules. Further research into stable formulations or in situ generation methods could enhance its utility in organic synthesis.

Properties

Molecular Formula

C5H4FNO2S

Molecular Weight

161.16 g/mol

IUPAC Name

3-fluoropyridine-4-sulfinic acid

InChI

InChI=1S/C5H4FNO2S/c6-4-3-7-2-1-5(4)10(8)9/h1-3H,(H,8,9)

InChI Key

SWUCIFQTFNFBSO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1S(=O)O)F

Origin of Product

United States

Synthetic Methodologies for 3 Fluoropyridine 4 Sulfinic Acid and Its Precursors

Strategic Approaches for Fluorine Incorporation into Pyridine (B92270) Scaffolds

Introducing a fluorine atom onto a pyridine ring, particularly at the 3-position, presents a unique set of challenges due to the electron-deficient nature of the heterocycle. nih.govrsc.org Several established and modern synthetic methods are employed to achieve this transformation, each with its own advantages and substrate scope.

Nucleophilic Aromatic Substitution (SNAr) Reactions for C-F Bond Formation on Pyridines

Nucleophilic aromatic substitution (SNAr) is a primary pathway for forming C-F bonds on aromatic systems. wikipedia.org This reaction is particularly effective for electron-deficient rings like pyridine, especially when an activating group is present ortho or para to a suitable leaving group. wikipedia.orgresearchgate.net The reaction typically proceeds via a two-step addition-elimination mechanism involving a stabilized intermediate known as a Meisenheimer complex. wikipedia.orgacs.org

For the synthesis of precursors to 3-fluoropyridines, a common strategy involves the displacement of a leaving group, such as a nitro group (-NO₂) or a halogen, by a fluoride (B91410) ion. nih.gov The nitro group is an excellent activating group and a competent leaving group for SNAr reactions on pyridine rings. nih.gov A pertinent example is the synthesis of methyl 3-fluoropyridine-4-carboxylate, a direct precursor to the target scaffold, where the nitro group of methyl 3-nitropyridine-4-carboxylate is displaced by fluoride. nih.gov The reaction is typically carried out using a fluoride source like cesium fluoride (CsF) in an aprotic polar solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.gov

Another approach involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards nucleophilic attack and can facilitate fluorination at positions that are otherwise difficult to functionalize. nih.govrsc.org For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been shown to produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to 3-fluoro-4-aminopyridine. nih.govrsc.org This highlights the utility of the N-oxide strategy for accessing meta-fluorinated pyridines. nih.govrsc.org

PrecursorReagentsProductYieldReference
Methyl 3-nitropyridine-4-carboxylateCsF, DMSOMethyl 3-fluoropyridine-4-carboxylate38% nih.gov
3-Bromo-4-nitropyridine N-oxideFluoride source3-Fluoro-4-nitropyridine N-oxideModerate nih.govrsc.org

Diazotization and Fluorination Methods (e.g., Balz-Schiemann Reaction) in Fluoropyridine Synthesis

The Balz-Schiemann reaction is a classic and widely used method for introducing fluorine into an aromatic ring. wikipedia.orgnumberanalytics.com The process involves the diazotization of a primary aromatic amine, such as an aminopyridine, to form a diazonium salt, which is then thermally decomposed to yield the corresponding aryl fluoride. wikipedia.orgnumberanalytics.com The most common variant uses fluoroboric acid (HBF₄) or its salts to form an isolable aryldiazonium tetrafluoroborate (B81430) intermediate. wikipedia.org

This method is applicable to the synthesis of fluoropyridines from their corresponding aminopyridine precursors. nii.ac.jpacs.org For example, 4-aminopyridine (B3432731) can be converted to 4-fluoropyridine (B1266222) through this process. nii.ac.jp The reaction starts with the treatment of the aminopyridine with a diazotizing agent like sodium nitrite (B80452) (NaNO₂) in the presence of an acid, followed by the introduction of a tetrafluoroborate source. wikipedia.orgnii.ac.jp The resulting diazonium tetrafluoroborate salt is then heated, often in an inert solvent or neat, to induce decomposition, releasing nitrogen gas and boron trifluoride, and forming the desired fluoropyridine. wikipedia.orgacs.org

Innovations to the traditional Balz-Schiemann reaction include the use of different counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻), which can sometimes provide improved yields. wikipedia.org Additionally, performing the reaction in different solvents, such as low- or non-polar options like chlorobenzene (B131634) or hexane, can improve the efficiency of the thermal decomposition at lower temperatures. acs.orgacs.org

Starting MaterialKey StepsProductNotesReference
Aromatic Amine (e.g., 3-Aminopyridine)1. Diazotization (e.g., NaNO₂, HBF₄)Aryl Diazonium TetrafluoroborateIntermediate salt is often isolated. wikipedia.org
Aryl Diazonium Tetrafluoroborate2. Thermal Decomposition (Δ)Aryl Fluoride (e.g., 3-Fluoropyridine)The BF₄⁻ ion acts as the fluoride source. wikipedia.orgacs.org

Metalation-Directed Fluorination Pathways for Pyridine Derivatives

Directed ortho metalation (DoM) and related C-H activation strategies provide a powerful means to achieve regioselective functionalization of pyridines. znaturforsch.comresearchgate.net These methods involve the deprotonation of a specific C-H bond, facilitated by a directing group, to form an organometallic intermediate. This intermediate can then be quenched with an electrophilic fluorine source to install the fluorine atom.

For pyridines, the nitrogen atom itself can direct metalation to the C2 position. znaturforsch.com However, by employing specific bases and directing groups, other positions can be targeted. The use of mixed bases, such as lithium amides with metal alkoxides or ate-bases, allows for highly regioselective metalations under milder conditions, enhancing functional group tolerance. znaturforsch.com

More recently, direct C-H fluorination methods have emerged that bypass the need for pre-functionalized starting materials. nih.gov One such method utilizes silver(II) fluoride (AgF₂) for the site-selective fluorination of C-H bonds adjacent to the nitrogen in pyridines and diazines. nih.gov This reaction proceeds rapidly at ambient temperature with high selectivity for the position next to the ring nitrogen. nih.gov While this specific method favors the 2-position, the underlying principles of C-H activation are being expanded to target other positions, including the meta-position, which remains a significant challenge. researchgate.net The development of catalysts and reagents for the meta-selective C-H functionalization of pyridines is an active area of research. researchgate.net

Elucidation of Pathways for Sulfinic Acid Group Introduction

The introduction of a sulfinic acid moiety (-SO₂H) or its corresponding salt (sulfinate, -SO₂⁻) onto a fluorinated pyridine ring is the second key strategic consideration. This can be achieved either by directly forming the C-S bond via sulfonylation or by converting a related sulfur-containing functional group.

Direct Sulfinylation of Fluoropyridine Rings

Direct C-H sulfonylation of pyridines has been developed as a modular approach to synthesize N-heterocyclic sulfones. chemrxiv.orgresearchgate.net This process typically involves the activation of the pyridine ring, making it susceptible to nucleophilic attack by a sulfinate salt. A common activation strategy uses triflic anhydride (B1165640) (Tf₂O), which reacts with the pyridine nitrogen to form a highly electrophilic pyridinium (B92312) intermediate. chemrxiv.org

This activated intermediate then undergoes a nucleophilic addition by a sodium sulfinate salt. The regioselectivity of this addition can be controlled by the choice of base used in the subsequent elimination/rearomatization step. chemrxiv.org For example, using N-methylpiperidine as the base has been shown to strongly favor the formation of C4-sulfonylated pyridines. chemrxiv.org This method offers a streamlined, one-pot procedure to access C4-sulfonylated pyridines from various aryl and alkyl sulfinates. chemrxiv.org Applying this methodology to a 3-fluoropyridine (B146971) substrate would provide a direct route to the 3-fluoro-4-sulfonylpyridine scaffold, a direct precursor to the target sulfinic acid.

A related strategy employs a "masked" sulfinate functionality, such as rongacyl (sodium hydroxymethanesulfinate), which can be introduced onto the ring and later converted to the desired sulfone or sulfonamide. chemrxiv.org

SubstrateReagentsKey FeatureProductReference
Pyridine1. Tf₂O 2. ArSO₂Na 3. N-methylpiperidineBase-controlled C4-selectivity4-Sulfonylpyridine chemrxiv.org

Conversion of Sulfonyl Halides or Sulfonic Acids to Sulfinic Acids

An alternative and widely practiced approach to sulfinic acids involves the reduction of more highly oxidized sulfur species, most commonly sulfonyl chlorides. The synthesis of sulfonyl chlorides can be achieved from sulfonic acids or their salts using reagents like oxalyl chloride or thionyl chloride. google.com More recently, methods have been developed for the conversion of primary sulfonamides into sulfonyl chlorides using activating agents like pyrylium (B1242799) salts (e.g., Pyry-BF₄). nih.gov This is particularly useful for late-stage functionalization of complex molecules. nih.gov

Once the sulfonyl chloride (e.g., 3-fluoropyridine-4-sulfonyl chloride) is obtained, it can be reduced to the corresponding sulfinic acid or its salt. Common reducing agents for this transformation include sodium sulfite (B76179) or sodium bisulfite.

Another synthetic route to sulfinic acid salts starts from alkyl or aryl halides. audreyli.com This method involves the reaction of a halide with a sulfinate donor, followed by an elimination step to release the desired sulfinate salt. audreyli.com While this is a versatile method for preparing various sulfinates, its application to the synthesis of 3-fluoropyridine-4-sulfinic acid would likely proceed through an intermediate sulfone formed from a 3-fluoro-4-halopyridine precursor.

PrecursorTransformationReagentsProductReference
Sulfonic Acid SaltHalogenationOxalyl Chloride, cat. DMFSulfonyl Halide google.com
Primary SulfonamideActivation/ConversionPyry-BF₄, MgCl₂Sulfonyl Chloride nih.gov
Sulfonyl ChlorideReductionSodium SulfiteSulfinic Acid SaltGeneral Knowledge
Alkyl/Aryl HalideSulfinate TransferSulfinate Donor (e.g., SMOPS)Sulfinic Acid Salt audreyli.com

Preparation of Key Synthons for 3-Fluoropyridine-4-sulfinic Acid Assembly

The synthesis of 3-fluoropyridine-4-sulfinic acid relies on the strategic assembly of key building blocks, or synthons, that introduce the required fluorine and sulfinic acid functionalities onto the pyridine core. This section details the preparation of these crucial intermediates.

Synthesis of Fluorinated Pyridine Intermediates bearing Reactive Handles

The introduction of a fluorine atom at the 3-position of the pyridine ring is a critical step. Several methods have been developed for the synthesis of fluorinated pyridines, often starting from readily available pyridine derivatives. These methods typically involve either nucleophilic fluorination reactions or diazotization-fluorination sequences.

One common approach involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a nitro or chloro group, at the 3-position of a pyridine ring with a fluoride source. For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion to yield methyl 3-fluoropyridine-4-carboxylate. researchgate.net This transformation highlights a viable route to installing the fluorine atom at the desired position. Another strategy involves the direct fluorination of pyridine N-oxides, which can facilitate nucleophilic substitution, even at the typically challenging meta position. rsc.org For example, 3-bromo-4-nitropyridine N-oxide can be fluorinated to produce 3-fluoro-4-nitropyridine N-oxide, which can then be further functionalized. rsc.org

Halogen exchange reactions, where a chloro- or bromo-substituted pyridine is treated with a fluoride source like potassium fluoride, are also widely employed. googleapis.com The efficiency of these reactions can be influenced by the solvent system and the presence of phase-transfer catalysts.

The Balz-Schiemann reaction, a classical method for introducing fluorine into aromatic rings, can also be adapted for pyridine systems. This involves the diazotization of an aminopyridine, such as 3-aminopyridine, followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source. google.comgoogle.com While effective, this method can sometimes be limited by the stability of the intermediate diazonium salts. google.com

The table below summarizes various approaches to synthesizing fluorinated pyridine intermediates.

Starting MaterialReagentsProductReaction Type
3-ChloropyridineCsF, HF3-FluoropyridineHalogen Exchange
3-AminopyridineNaNO₂, HBF₄3-FluoropyridineBalz-Schiemann
3-Bromo-4-nitropyridine N-oxideFluoride source3-Fluoro-4-nitropyridine N-oxideNucleophilic Aromatic Substitution
Methyl 3-nitropyridine-4-carboxylateFluoride anionMethyl 3-fluoropyridine-4-carboxylateNucleophilic Aromatic Substitution

Table 1: Synthetic Approaches to Fluorinated Pyridine Intermediates

Generation of Sulfur-Containing Precursors for C-S Bond Formation

The introduction of the sulfinic acid group at the 4-position of the 3-fluoropyridine ring necessitates the formation of a carbon-sulfur (C-S) bond. This is typically achieved by reacting a suitable electrophilic or nucleophilic pyridine intermediate with a sulfur-containing reagent.

A common strategy involves the preparation of a pyridine-4-sulfonyl chloride, which can then be reduced to the corresponding sulfinic acid. The synthesis of pyridine-4-sulfonyl chloride can be accomplished through various methods. For instance, oxidation of 4-pyridinethiol with reagents like hydrogen peroxide or nitric acid can lead to 4-pyridinesulfonic acid, which can then be converted to the sulfonyl chloride. orgsyn.org Alternatively, direct sulfonylation of the pyridine ring can be achieved. A notable method involves the reaction of pyridine with triflic anhydride (Tf₂O) followed by the addition of a sulfinate salt, which can lead to C4-sulfonylated pyridines with high regioselectivity. chemrxiv.org

Another approach is the reaction of 4-chloropyridine (B1293800) with sodium sulfite to form sodium 4-pyridinesulfonate, which can be a precursor to the sulfinic acid. orgsyn.org The generation of sulfonyl chlorides from the corresponding sulfonic acids or their salts is a standard transformation, often employing reagents like thionyl chloride or phosphorus pentachloride.

The table below outlines methods for generating key sulfur-containing pyridine precursors.

Starting MaterialReagentsProductReaction Type
4-ChloropyridineSodium sulfiteSodium 4-pyridinesulfonateNucleophilic Aromatic Substitution
4-PyridinethiolHydrogen peroxide4-Pyridinesulfonic acidOxidation
PyridineTriflic anhydride, Sulfinate saltC4-Sulfonylated pyridineC-H Functionalization
4-Hydroxypyridine-3-sulfonic acidChlorine4-Chloropyridine-3-sulfonyl chlorideChlorination/Sulfonylation

Table 2: Generation of Sulfur-Containing Pyridine Precursors

Regioselectivity and Stereoselectivity in the Synthesis of 3-Fluoropyridine-4-sulfinic Acid Architectures

The successful synthesis of 3-fluoropyridine-4-sulfinic acid is highly dependent on controlling the regioselectivity of the key bond-forming reactions. Stereoselectivity is generally not a factor in the synthesis of the final achiral target molecule itself, but it can be relevant in the synthesis of more complex derivatives or in catalytic processes employing related structures.

The regioselectivity of functionalizing the pyridine ring is a well-studied area. The electronic nature of the pyridine ring, with its electron-deficient character, and the influence of existing substituents play a crucial role in directing incoming electrophiles or nucleophiles. For the synthesis of 3-fluoropyridine-4-sulfinic acid, the key challenge is to selectively introduce the fluorine atom at the 3-position and the sulfur functionality at the 4-position.

The introduction of the fluorine atom at the 3-position often relies on starting with a precursor that already has a leaving group at this position or an amino group that can be converted to a diazonium salt for a Balz-Schiemann reaction. google.comgoogle.com In nucleophilic aromatic substitution reactions on substituted pyridines, the position of substitution is governed by the activating and directing effects of the existing substituents. For example, in 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic attack can be influenced by the steric bulk of the 3-substituent. researchgate.net

The introduction of the sulfur group at the 4-position can be achieved with high regioselectivity. The direct C-H functionalization of pyridine often favors the 2- or 4-position due to the electronic activation provided by the nitrogen atom. Recent advances have demonstrated highly C4-selective sulfonylation of pyridines by activating the pyridine ring with triflic anhydride, followed by a base-mediated addition of a sulfinic acid salt. chemrxiv.org This method offers a direct route to install the sulfonyl group at the desired position.

Furthermore, the generation of 3,4-pyridyne intermediates from 3-chloropyridines offers a powerful method for the regioselective 3,4-difunctionalization of the pyridine ring. nih.gov The addition of a nucleophile to the pyridyne can be directed by coordinating groups on the ring, allowing for the controlled introduction of substituents at the 3- and 4-positions. nih.gov

In the context of synthesizing 3-fluoropyridine-4-sulfinic acid, a plausible strategy would involve first establishing the 3-fluoro-4-halo or 3-fluoro-4-amino pyridine scaffold. The subsequent introduction of the sulfur moiety at the 4-position can then be achieved through nucleophilic substitution or a directed C-H functionalization/sulfonylation reaction, where the fluorine atom at the 3-position would influence the regiochemical outcome.

Chemical Reactivity and Mechanistic Transformation Studies of 3 Fluoropyridine 4 Sulfinic Acid

Reaction Pathways of the Sulfinic Acid Moiety in 3-Fluoropyridine-4-sulfinic Acid

The sulfinic acid group (–SO₂H) is a versatile functional group, acting as a precursor to various other sulfur-containing compounds through oxidation, reduction, and reactions with electrophilic or nucleophilic agents.

Investigation of Oxidation Reactions of 3-Fluoropyridine-4-sulfinic Acid

The sulfur atom in a sulfinic acid is in an intermediate oxidation state (+3), making it susceptible to oxidation. The oxidation of aryl sulfinic acids typically yields the corresponding sulfonic acids (ArSO₃H), where the sulfur atom is in a higher oxidation state (+5). This transformation is a common and often facile reaction for sulfinic acids. google.comnih.govnih.gov

One-electron oxidation of sulfinic acids can generate sulfonyl radicals (RSO₂•) as key intermediates. nih.gov These highly reactive species can participate in various subsequent reactions. In the presence of oxygen, sulfinic acids are known to undergo autoxidation, a process that can be catalyzed by various factors. nih.gov The reaction of the propagating sulfonyl radical with molecular oxygen is a key step in this process. nih.gov

Common laboratory oxidants like hydrogen peroxide (H₂O₂) are effective for converting sulfenic acids first to sulfinic acids and subsequently to sulfonic acids. nih.gov The oxidation of sulfinic to sulfonic acids is often rapid, and controlling the reaction to isolate the sulfinic acid intermediate from a thiol or sulfenic acid precursor can be challenging. google.com In some synthetic protocols, air itself can serve as the oxidant for converting sulfinate intermediates into sulfonic acids. rsc.org

Given this general reactivity, 3-Fluoropyridine-4-sulfinic acid is expected to be readily oxidized to 3-Fluoropyridine-4-sulfonic acid under appropriate oxidizing conditions.

Analysis of Reduction Reactions of 3-Fluoropyridine-4-sulfinic Acid

The reduction of sulfinic acids leads to the formation of thiols (ArSH), representing a decrease in the sulfur atom's oxidation state. Various methods have been developed for this transformation. A convenient and effective system for the reduction of both arenesulfonic and arenesulfinic acids to the corresponding arenethiols involves the use of triphenylphosphine (B44618) (PPh₃) in the presence of iodine (I₂). oup.comoup.com In this reaction, triphenylphosphine acts as the reducing agent. The reaction proceeds readily for a range of aromatic sulfur compounds. oup.com

Another reported method for the direct reduction of sulfonic acids to thiols utilizes a rhodium carbonyl catalyst under heat and carbon monoxide pressure. google.com While developed for sulfonic acids, this method could potentially be adapted for the corresponding sulfinic acids.

Therefore, 3-Fluoropyridine-4-sulfinic acid could be reduced to 3-Fluoro-4-mercaptopyridine using established methods like the triphenylphosphine/iodine system.

Reactivity with Nucleophilic and Electrophilic Reagents at the Sulfinic Acid Center

The sulfinic acid moiety possesses both nucleophilic and electrophilic character, allowing it to react with a wide range of reagents.

Reactivity as a Nucleophile: With a pKa of around 2, sulfinic acids are significantly deprotonated at physiological pH to form the sulfinate anion (RSO₂⁻). nih.gov This anion is an ambident nucleophile but typically reacts at the soft sulfur atom. nih.gov This nucleophilicity is harnessed in several synthetic transformations:

Alkylation: Sulfinate salts react with alkylating agents, such as alkyl halides, to form sulfones (R-SO₂-R'). wikipedia.org This S-alkylation is a common pathway for forming carbon-sulfur bonds.

Reaction with Electrophilic Nitrogen: Sulfonamides can be synthesized by reacting sulfinic acid salts with electrophilic nitrogen sources, such as hydroxylamine-O-sulfonic acid. audreyli.com

Reaction with Nitroso Compounds: Aryl sulfinic acids can engage in chemoselective ligation with C-nitroso compounds to form N-sulfonyl hydroxylamines. nih.gov

Reactivity as an Electrophile: While the sulfinate anion is a potent nucleophile, the sulfur atom of the sulfinic acid or its derivatives can also act as an electrophile. This is particularly true when the hydroxyl group is converted into a better leaving group. For instance, sulfinyl chlorides (R-SOCl), which can be prepared from sulfinic acids, are highly electrophilic and react readily with nucleophiles.

Furthermore, methyl sulfinates have been demonstrated to act as electrophiles in Friedel–Crafts-type reactions with activated aromatic systems to produce aryl sulfoxides. acs.org The solvolysis of aryl sulfinyl sulfones (sulfinic anhydrides) also proceeds via nucleophilic attack at one of the electrophilic sulfinyl sulfur atoms. acs.org This suggests that 3-Fluoropyridine-4-sulfinic acid, particularly after activation (e.g., conversion to a sulfinyl halide or anhydride), can be attacked by nucleophiles at the sulfur center.

Reactivity Profile of the 3-Fluoropyridine (B146971) Core in 3-Fluoropyridine-4-sulfinic Acid

The electronic properties of the pyridine (B92270) ring, modified by the fluorine and sulfinic acid substituents, govern its reactivity, particularly in substitution and coupling reactions.

Comprehensive Analysis of Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine and its derivatives. The electron-withdrawing nature of the ring nitrogen atom makes the carbon atoms at the ortho (C2, C6) and para (C4) positions electron-deficient and thus susceptible to attack by nucleophiles. stackexchange.com The attack results in a high-energy anionic intermediate, known as a Meisenheimer complex, whose stability is a crucial factor for the reaction to proceed. stackexchange.com The negative charge in the intermediate formed by attack at the C2 or C4 position can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com

In 3-Fluoropyridine-4-sulfinic acid, the ring is activated towards nucleophilic attack at the C4 position by the ring nitrogen. The sulfinic acid group at C4 and the fluorine atom at C3 further influence this reactivity.

Leaving Group Potential: For an SNAr reaction to occur, a leaving group must be present at the position of attack. In principle, either the sulfinate group at C4 or the fluoride (B91410) at C3 could be displaced. Fluoride is a known leaving group in SNAr reactions, especially when the ring is activated. acs.org The sulfinate group can also act as a leaving group, though this is less common than for halides or nitro groups.

Substitution at Other Positions: Research on related systems provides insight. For example, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully displaced by a fluoride anion in an SNAr reaction to produce methyl 3-fluoropyridine-4-carboxylate. mdpi.comnih.gov This demonstrates that the 4-position of a 3-substituted pyridine is highly activated for SNAr. Similarly, SNAr reactions on 2-fluoropyridines with various nucleophiles (alcohols, amines, thiols) proceed effectively. acs.org

Photoredox Catalysis: Modern methods using organic photoredox catalysis have enabled the nucleophilic defluorination of even unactivated fluoroarenes, expanding the scope of SNAr to include electron-neutral and electron-rich systems. nih.gov

Table 1: Factors Influencing SNAr on the 3-Fluoropyridine Core

FactorDescriptionImplication for 3-Fluoropyridine-4-sulfinic Acid
Ring Nitrogen Strongly electron-withdrawing, activates ortho (C2, C6) and para (C4) positions.The C4 position is highly activated for nucleophilic attack.
Sulfinic Acid Group (at C4) Electron-withdrawing group; potential leaving group.Further activates the ring, particularly at C2 and C6. Could be displaced by a strong nucleophile.
Fluorine Atom (at C3) Strongly electronegative; potential leaving group.Influences the electronic environment of the ring. Can be displaced under certain SNAr conditions.
Nucleophile Strength and type of nucleophile determine reactivity.Hard nucleophiles (e.g., alkoxides, amines) are typically effective.
Reaction Conditions Solvent, temperature, and catalysts can be crucial.Polar aprotic solvents (e.g., DMSO) are common. Photoredox catalysis can enable difficult transformations. nih.gov

Exploration of Cross-Coupling Reactions Involving the Fluoropyridine Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The 3-fluoropyridine core of the title compound can potentially participate in such reactions through several pathways.

C-X Bond Coupling: If the molecule is synthesized from a halogenated precursor (e.g., 4-bromo-3-fluoropyridine), the carbon-halogen bond is a prime site for cross-coupling. For instance, Sonogashira cross-coupling reactions have been successfully performed on 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes, demonstrating the feasibility of coupling at a halogenated position on a fluoropyridine ring. soton.ac.uk

C-F Bond Activation: While C-F bonds are strong, their activation and participation in cross-coupling reactions are an area of active research. Palladium(0) catalysts, in conjunction with specific ligands and additives, have been shown to catalyze the cross-coupling of fluoroarenes with organometallic reagents. mdpi.com

C-S Bond Activation: The sulfonyl group has been utilized as a coupling handle. For example, pyridine-2-sulfonyl fluoride has been shown to undergo Suzuki-Miyaura cross-coupling via C-S bond activation. claremont.edu This opens the possibility of using the sulfinic acid group (or a derivative like a sulfonyl chloride/fluoride) at the C4 position as a site for cross-coupling reactions, offering a complementary strategy to C-F or C-halogen activation.

Table 2: Potential Cross-Coupling Reactions for the 3-Fluoropyridine Moiety

Reaction NameCoupling PartnerPotential Site on Pyridine CoreCatalyst System (Typical)Resulting Bond
Suzuki-Miyaura Organoboron Reagents (e.g., Ar-B(OH)₂)C-X (X=Br, I, OTf), C-S, C-FPd(0) with phosphine (B1218219) ligands (e.g., Pd(PPh₃)₄)C-C
Sonogashira Terminal Alkynes (e.g., R-C≡CH)C-X (X=Br, I)Pd(0)/Cu(I) co-catalysisC-C (alkyne)
Heck AlkenesC-X (X=Br, I)Pd(0) with phosphine ligandsC-C (alkene)
Buchwald-Hartwig Amines, AlcoholsC-X (X=Br, I), C-FPd(0) with specialized phosphine ligandsC-N, C-O
Stille Organostannanes (e.g., Ar-SnBu₃)C-X (X=Br, I, OTf)Pd(0) with phosphine ligandsC-C

Examination of Electrophilic Substitution Reactions on the Fluoropyridine Scaffold

The reactivity of the 3-fluoropyridine scaffold towards electrophilic aromatic substitution (SEAr) is significantly influenced by the inherent electronic properties of the pyridine ring and the directing effects of its substituents: the nitrogen atom, the fluorine atom at position 3, and the sulfinic acid group at position 4.

The pyridine nitrogen atom is highly electronegative, which deactivates the entire ring towards attack by electrophiles compared to benzene. Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration or sulfonation), the nitrogen atom is readily protonated. This creates a pyridinium (B92312) cation, which is even more strongly deactivated, making direct electrophilic substitution on pyridine nearly impossible under such conditions.

Considering these combined effects, electrophilic attack on the 3-fluoropyridine-4-sulfinic acid ring is expected to be exceptionally challenging. The positions C-2, C-5, and C-6 are the potential sites for substitution. The directing effects of the substituents are summarized in the table below.

Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution on 3-Fluoropyridine-4-sulfinic Acid

PositionInfluence of Pyridine NitrogenInfluence of 3-Fluoro GroupInfluence of 4-Sulfinic Acid GroupOverall Predicted Reactivity
C-2 DeactivatedActivated (ortho)Deactivated (ortho)Strongly Deactivated
C-5 DeactivatedDeactivated (meta)Activated (meta)Strongly Deactivated
C-6 DeactivatedActivated (para)Deactivated (meta)Strongly Deactivated

Given that all positions are strongly deactivated by at least two of the three controlling factors, electrophilic substitution reactions are unlikely to proceed under standard conditions. The C-6 position is arguably the least disfavored site, being para to the fluorine director, but the overwhelming deactivation from the ring nitrogen and the C-4 sulfinic acid group would likely prevent the reaction. Synthetic strategies requiring further substitution on the ring would typically involve alternative methods, such as pre-functionalization before the formation of the pyridine ring or metal-catalyzed cross-coupling reactions.

Derivatization Strategies for 3-Fluoropyridine-4-sulfinic Acid

The sulfinic acid functional group is a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse derivatives with applications in medicinal chemistry and materials science.

Synthesis of Sulfinate Esters and Sulfinamides from 3-Fluoropyridine-4-sulfinic Acid

Sulfinic acids are readily converted into sulfinate esters and sulfinamides through condensation reactions. These reactions typically proceed via the activation of the sulfinic acid, for example, by conversion to a sulfinyl chloride intermediate, followed by nucleophilic attack by an alcohol or amine. rsc.org Alternatively, direct coupling can be achieved using condensation agents like dicyclohexylcarbodiimide (B1669883) (DCC). rsc.org

Synthesis of Sulfinate Esters: The reaction of 3-fluoropyridine-4-sulfinic acid with an alcohol (R-OH) in the presence of a coupling agent or via an intermediate sulfinyl chloride yields the corresponding 3-fluoropyridine-4-sulfinate ester.

Synthesis of Sulfinamides: Similarly, reacting 3-fluoropyridine-4-sulfinic acid with a primary or secondary amine (R¹R²NH) provides the corresponding 3-fluoropyridine-4-sulfinamide. rsc.org These compounds are notable for their chirality at the sulfur center. rsc.org

The table below outlines representative synthetic routes for these derivatizations.

Table 2: Synthesis of Sulfinate Esters and Sulfinamides

DerivativeReagents & ConditionsGeneral Reaction
Sulfinate Ester 1. Thionyl chloride (SOCl₂) 2. Alcohol (R-OH), Pyridine
Sulfinamide 1. Thionyl chloride (SOCl₂) 2. Amine (R¹R²NH)
Sulfinate Ester Alcohol (R-OH), Dicyclohexylcarbodiimide (DCC)
Sulfinamide Amine (R¹R²NH), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Elaboration into Sulfur(VI) Fluoride Exchange (SuFEx) Reagents and Analogues

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful class of click chemistry reactions, relying on the robust yet selectively reactive nature of sulfonyl fluorides (R-SO₂F). sigmaaldrich.comcshl.edu The starting material, 3-fluoropyridine-4-sulfinic acid, is a sulfur(IV) compound and must first be oxidized to the sulfur(VI) state to be elaborated into a SuFEx-type reagent.

The most direct pathway involves a two-step process:

Oxidation: The sulfinic acid is oxidized to the corresponding sulfonyl chloride or sulfonic acid. Treatment with an oxidizing agent like chlorine in an aqueous solution can yield the 3-fluoropyridine-4-sulfonyl chloride.

Fluorination: The resulting sulfonyl chloride or sulfonic acid is then converted to the target sulfonyl fluoride. Modern fluorinating agents such as thionyl fluoride (SOF₂) or solid reagents like Xtalfluor-E can achieve this transformation under mild conditions, converting either sulfonic acids or their salts directly to sulfonyl fluorides. nih.govrsc.orgresearchgate.net

The resulting 3-fluoropyridine-4-sulfonyl fluoride is a valuable SuFEx hub, capable of reacting with a wide range of nucleophiles to form stable sulfonamide or sulfonate ester linkages, making it a useful building block for drug discovery and chemical biology. sigmaaldrich.comnih.gov

Table 3: Synthetic Pathway to 3-Fluoropyridine-4-sulfonyl Fluoride (SuFEx Reagent)

StepTransformationReagents & Conditions
1. Oxidation Sulfinic Acid → Sulfonyl ChlorideChlorine (Cl₂), Water
2. Fluorination Sulfonyl Chloride → Sulfonyl FluoridePotassium fluoride (KF) in a suitable solvent
Alternative Step 2 Sulfonic Acid → Sulfonyl FluorideXtalfluor-E® or Thionyl Fluoride (SOF₂)

Advanced Functionalizations and Polymeric Incorporations

The 3-fluoropyridine-4-sulfinic acid scaffold can be incorporated into polymeric structures to create advanced materials with tailored properties. The pyridine nitrogen offers sites for hydrogen bonding and catalysis, while the fluoro and sulfonyl groups can impart specific thermal and electronic characteristics. researchgate.netrsc.org

While direct polymerization of 3-fluoropyridine-4-sulfinic acid has not been reported, several strategies can be envisioned for its incorporation into polymers:

Monomer Synthesis and Chain-Growth Polymerization: A polymerizable group, such as a vinyl or norbornene moiety, could be installed on the pyridine ring. This functionalized monomer could then undergo controlled polymerization techniques like Ring-Opening Metathesis Polymerization (ROMP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to yield well-defined polymers. nih.govrsc.org The innate Lewis basicity of the pyridine can sometimes interfere with transition-metal catalysts, requiring careful monomer design. nih.gov

Polycondensation: The sulfinic acid group, after conversion to a more reactive derivative like a sulfonyl chloride (via oxidation) or a sulfinate ester, can participate in step-growth polymerization reactions. For example, the corresponding sulfonyl chloride could react with a diamine or diol monomer to form a polysulfonamide or polysulfonate, respectively.

These polymeric materials containing the 3-fluoropyridine-4-sulfonyl moiety could find applications as functional membranes, catalytic supports, or advanced electronic materials. researchgate.netrsc.org

Spectroscopic and Advanced Structural Characterization of 3 Fluoropyridine 4 Sulfinic Acid and Its Functional Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy would be an indispensable tool for determining the precise molecular structure of 3-Fluoropyridine-4-sulfinic acid in solution.

High-Resolution ¹H NMR Analysis of Proton Environments

A high-resolution ¹H NMR spectrum would be crucial for identifying the chemical environment of the protons on the pyridine (B92270) ring. The spectrum would be expected to show three distinct signals corresponding to the protons at the C-2, C-5, and C-6 positions. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the fluorine atom and the sulfinic acid group. Furthermore, the coupling constants (J-values) between adjacent protons and between the protons and the fluorine atom (nJHF) would provide definitive evidence for their relative positions on the pyridine ring.

¹³C NMR Spectroscopy for Carbon Framework Determination

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum would display distinct signals for each of the five carbon atoms in the pyridine ring and any associated functional groups. The chemical shifts would be highly sensitive to the electronic effects of the substituents, and the C-F coupling constants (nJCF) would be invaluable for assigning the carbon signals unambiguously.

¹⁹F NMR Spectroscopy for Fluorine Chemical Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For 3-Fluoropyridine-4-sulfinic acid, the ¹⁹F NMR spectrum would show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to a pyridine ring. This data point is essential for confirming the presence and electronic environment of the fluorine substituent.

Mass Spectrometry (MS) Techniques for Accurate Mass and Fragmentation Analysis

Mass spectrometry would be employed to determine the exact molecular weight and to gain insights into the fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, which allows for the unambiguous determination of the elemental composition. The fragmentation pattern observed in the mass spectrum would help to confirm the connectivity of the atoms within the molecule, showing characteristic losses of fragments such as the sulfinic acid group.

Infrared (IR) Spectroscopy for Identification of Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Fluoropyridine-4-sulfinic acid would be expected to show characteristic absorption bands for the S=O stretch of the sulfinic acid group, the S-O stretch, and the O-H stretch. Additionally, vibrations corresponding to the C-F bond and the aromatic C-H and C=N bonds of the pyridine ring would be observed, providing corroborating evidence for the compound's structure.

Theoretical and Computational Investigations of 3 Fluoropyridine 4 Sulfinic Acid

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical methods are instrumental in understanding the intrinsic electronic properties of molecules. For 3-fluoropyridine-4-sulfinic acid, these computational techniques provide a lens to examine its structure, stability, and reactivity from a fundamental electronic perspective.

Molecular Orbital (MO) theory offers a sophisticated model for describing the electronic structure of conjugated systems like the fluorinated pyridine (B92270) ring in 3-fluoropyridine-4-sulfinic acid. The introduction of a fluorine atom to a pyridine ring alters the electronic landscape in significant ways. The lone pair electrons on the fluorine atom can conjugate with the π-system of the pyridine ring, leading to the formation of additional molecular orbitals. acs.org This phenomenon, sometimes referred to as "fluoromaticity," can enhance the stability of the aromatic ring. acs.orgnih.gov

The addition of fluorine atoms to an aromatic ring introduces a new set of π-bonding and antibonding orbitals. acs.org This can lead to shorter bond lengths within the ring and an increased resistance to certain reactions. acs.org In the case of pyridine, the nitrogen atom already modifies the electronic distribution within the ring. The further addition of an electronegative fluorine atom at the 3-position withdraws electron density through the sigma framework (inductive effect) while potentially donating electron density through the π-system (resonance effect).

The interplay of these effects influences the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. In fluorinated pyridines, the position of the fluorine substituent significantly impacts these frontier orbital energies. rsc.org

Density Functional Theory (DFT) has become a primary tool for calculating the ground state properties of molecules due to its balance of accuracy and computational cost. For 3-fluoropyridine-4-sulfinic acid, DFT calculations, often using a hybrid functional like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict a variety of its fundamental characteristics. researchgate.net

These calculations begin by optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, numerous ground state properties can be determined. Studies on similar molecules, like 3-fluoropyridine (B146971), have shown that DFT calculations provide geometric parameters, such as bond lengths and angles, that are in good agreement with experimental data where available. researchgate.net For 3-fluoropyridine-4-sulfinic acid, key parameters would include the C-F, C-S, S-O, and O-H bond lengths, as well as the bond angles and dihedral angles that define its three-dimensional shape.

Beyond geometry, DFT is used to calculate thermochemical properties like the total energy, enthalpy, and Gibbs free energy of the molecule. These values are fundamental for understanding the molecule's stability and its potential energy surface. The calculated HOMO-LUMO energy gap from DFT provides insights into the molecule's electronic excitability and reactivity. chemrxiv.org

Table 1: Illustrative DFT-Calculated Ground State Properties for 3-Fluoropyridine-4-sulfinic Acid

PropertyPredicted ValueSignificance
Total EnergyValue in HartreesA measure of the molecule's overall stability at 0 Kelvin.
Dipole MomentValue in DebyeIndicates the overall polarity of the molecule, influencing solubility and intermolecular interactions.
HOMO EnergyValue in eVRelates to the ionization potential and the molecule's character as an electron donor.
LUMO EnergyValue in eVRelates to the electron affinity and the molecule's character as an electron acceptor.
HOMO-LUMO GapValue in eVCorrelates with chemical reactivity and the energy of the lowest electronic excitation.
C-F Bond Length~1.34 ÅReflects the strength and nature of the carbon-fluorine bond.
C-S Bond Length~1.80 ÅCharacterizes the attachment of the sulfinic acid group to the pyridine ring.

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and atomic charges. rsc.org This analysis provides a detailed understanding of the charge distribution and bonding interactions within 3-fluoropyridine-4-sulfinic acid.

NBO analysis calculates the natural atomic charges on each atom, revealing the effects of the electronegative fluorine atom and the sulfinic acid group on the electron density of the pyridine ring. The fluorine atom is expected to have a significant negative charge, while the carbon it is attached to will have a corresponding positive charge. The nitrogen atom in the pyridine ring will also carry a negative charge. This charge distribution is critical for understanding the molecule's electrostatic potential and how it interacts with other molecules.

Table 2: Illustrative Natural Atomic Charges from NBO Analysis for 3-Fluoropyridine-4-sulfinic Acid

AtomPredicted Natural Charge (e)Interpretation
N1 (ring)~ -0.5The electronegative nitrogen atom accumulates significant negative charge.
C2~ +0.2Carbon adjacent to nitrogen is electron-deficient.
C3~ +0.3The carbon bonded to fluorine is highly electron-deficient due to the inductive effect of fluorine.
F (on C3)~ -0.4The highly electronegative fluorine atom withdraws electron density.
C4~ -0.1The carbon bonded to the sulfur atom is influenced by both the ring electronics and the sulfinic acid group.
S (on C4)~ +1.5The sulfur atom in the sulfinic acid group is in a high oxidation state and is significantly electron-deficient.

Note: The values in this table are illustrative and based on typical NBO charge distributions in related heterocyclic and organosulfur compounds.

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For 3-fluoropyridine-4-sulfinic acid, these methods can be used to map out potential reaction mechanisms, identify key intermediates and transition states, and predict the kinetics and selectivity of its transformations.

A key goal in studying reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS reveals the geometry of the atoms as bonds are being broken and formed. Computational methods, particularly DFT, are extensively used to locate and characterize transition states.

For reactions involving 3-fluoropyridine-4-sulfinic acid, such as a potential desulfination reaction, a concerted retro-ene mechanism could be investigated. usc.edu.au In such a study, the computational workflow would involve proposing a reaction pathway and then searching the potential energy surface for the transition state structure connecting the reactant to the product. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. usc.edu.au

Once the reactant, transition state, and product structures are optimized and their energies calculated, the activation energy (Ea) of the reaction can be determined. The activation energy is the energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate using transition state theory. A high activation energy implies a slow reaction, while a low activation energy suggests a faster process.

Table 3: Illustrative Kinetic Data from Transition State Calculations

Reaction ParameterCalculated ValueSignificance
Activation Energy (Ea)Value in kcal/mol or kJ/molThe energy barrier that must be overcome for the reaction to occur; dictates the reaction rate.
Gibbs Free Energy of Activation (ΔG‡)Value in kcal/mol or kJ/molIncludes entropic effects and provides a more accurate measure of the reaction spontaneity and rate.
Imaginary Frequency of TSValue in cm⁻¹Confirms the identity of a first-order saddle point (transition state) and describes the reaction motion.

Note: The values in this table are illustrative and represent typical data obtained from computational studies of reaction mechanisms.

Many reactions involving substituted aromatic rings can yield multiple products, depending on the position at which the reaction occurs. Regioselectivity describes this preference for reaction at one position over another. Computational chemistry offers powerful models for predicting and explaining the regioselectivity of reactions involving 3-fluoropyridine-4-sulfinic acid.

For example, in an electrophilic aromatic substitution reaction, the incoming electrophile will preferentially attack the position on the pyridine ring that is most electronically rich and leads to the most stable intermediate (the sigma complex). The regioselectivity can be predicted by calculating the activation energies for attack at each possible position. The pathway with the lowest activation energy will be the favored one. rsc.org Alternatively, simpler models that analyze the ground state properties of the molecule, such as the distribution of NBO charges or the lobes of the HOMO, can often provide a qualitative prediction of the most reactive site.

Conversely, for nucleophilic aromatic substitution, the nucleophile will target electron-deficient positions, often those ortho or para to strongly electron-withdrawing groups. The fluorine atom and the sulfinic acid group both influence the electron density of the pyridine ring, and their combined effects will direct the outcome of such reactions. Computational models can quantify these effects and predict the most likely site of substitution. researchgate.net Advanced strategies may even employ machine learning models trained on large datasets of reactions to predict regioselectivity with high accuracy. rsc.org These predictive tools are invaluable for planning synthetic routes and understanding reaction outcomes. rsc.org

Theoretical and computational chemistry provides a powerful lens for examining the intrinsic properties of molecules like 3-Fluoropyridine-4-sulfinic acid. Through in-silico methods, it is possible to dissect the complex interplay of substituents on the electronic structure, stability, and conformational landscape of the pyridine ring. These investigations offer foundational insights that complement and guide experimental studies.

Aromaticity and Stability Assessments of 3-Fluoropyridine-4-sulfinic Acid

The substitution of a hydrogen atom with fluorine on a pyridine ring has been a subject of detailed computational analysis. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the sigma (σ) framework of the pyridine ring. However, its impact on the pi (π) system is more nuanced. The lone pairs on the fluorine atom can participate in π-donation (a +M effect), though this is generally weaker than its inductive pull.

Recent theoretical studies on fluoropyridines have introduced the concept of "fluoromaticity," which describes the unique contribution of fluorine's p-orbitals to the aromatic system. nih.gov The addition of fluorine atoms to an aromatic ring introduces a new set of π-bonding and antibonding orbitals. nih.govresearchgate.net Depending on the number and position of these fluorine substituents, the contributed π-orbitals can enhance the stabilization of the ring. This leads to a decrease in bond length alternation within the ring and an increased resistance to addition reactions, which are indicators of heightened aromatic character. nih.govresearchgate.net For instance, computational models like the Harmonic Oscillator Model of Aromaticity (HOMA) are used to quantify these changes. The HOMA index, which evaluates the deviation of bond lengths from an ideal aromatic system, can be used to compare the aromaticity of different fluorinated pyridines.

The sulfinic acid group (-SO₂H) at the 4-position introduces further complexity. As a sulfur-based functional group, it is generally considered to be electron-withdrawing. This is primarily due to the inductive effects of the oxygen atoms and the potential for the sulfur d-orbitals to participate in bonding, withdrawing electron density from the ring. This withdrawal of electron density from the π-system would typically be expected to decrease the aromaticity of the pyridine ring. The electrophilic nature of the related sulfur trioxide (SO₃) in sulfonation reactions highlights the electron-accepting potential of such sulfur centers. youtube.commasterorganicchemistry.com

The combined effect of a 3-fluoro and a 4-sulfinic acid substituent is a balance between these competing factors. The fluorine atom at the meta-position relative to the nitrogen enhances stability through fluoromatic effects, while the sulfinic acid group at the para-position withdraws electron density. Quantitative assessment of the net effect on aromaticity for 3-Fluoropyridine-4-sulfinic acid specifically would require dedicated computational studies, which are not extensively available in public literature. However, benchmark studies on substituted pyridines provide a framework for such analysis, often employing Density Functional Theory (DFT) with functionals like B3LYP or M06-2X and various basis sets to calculate aromaticity indices. researchgate.net

Table 1: Representative Aromaticity Index (HOMA) for Substituted Pyridines (Note: This table is illustrative, based on general findings for substituted pyridines, as specific data for 3-Fluoropyridine-4-sulfinic acid is not available. HOMA values range from <0 for anti-aromatic to 1 for fully aromatic systems like benzene.)

CompoundHOMA Index (Calculated)Expected Influence of Substituent(s)
Pyridine~0.97Baseline aromaticity.
3-FluoropyridineSlightly higher than pyridineFluorine substitution can increase aromatic stabilization through "fluoromaticity". nih.gov
Pyridine-4-sulfonic acid*Slightly lower than pyridineThe electron-withdrawing sulfonic acid group is expected to slightly reduce π-delocalization.
3-Fluoropyridine-4-sulfinic acidNot availableA competitive effect between the stabilizing 3-fluoro group and the destabilizing 4-sulfinic acid group is anticipated.

*Data for the sulfonic acid analogue is used for illustrative purposes due to the lack of specific data for the sulfinic acid derivative.

Conformational Analysis and Energetic Profiles

The conformational flexibility of 3-Fluoropyridine-4-sulfinic acid is primarily determined by the rotation around the carbon-sulfur (C-S) single bond. The sulfinic acid group is not sterically demanding enough to create a high rotational barrier, but different orientations of the -S(=O)OH group relative to the plane of the pyridine ring will have distinct energetic profiles.

A conformational analysis would typically involve mapping the potential energy surface as a function of the dihedral angle defined by the atoms C3-C4-S-O. The key conformers would likely correspond to energy minima where the S-O and S-OH bonds are staggered relative to the C-C bonds of the ring to minimize steric repulsion.

The energetic profile would be influenced by several factors:

Steric Hindrance: Although minimal, repulsion between the oxygen atoms of the sulfinic acid group and the hydrogen atom at the C5 position of the pyridine ring could influence the preferred conformation.

Electrostatic Interactions: The partial charges on the atoms of the sulfinic acid group and the substituted pyridine ring will create dipole-dipole interactions that vary with conformation. The electron-withdrawing nature of the fluorine and sulfinic acid groups creates a complex electrostatic potential map across the molecule.

Intramolecular Hydrogen Bonding: A significant stabilizing interaction could arise from the formation of an intramolecular hydrogen bond between the acidic proton of the sulfinic acid group and the nitrogen atom of the pyridine ring or the adjacent fluorine atom. The feasibility of such an interaction depends heavily on the geometry and the resulting ring strain. A hydrogen bond to the pyridine nitrogen would create a six-membered ring structure, which is often energetically favorable.

Computational methods, particularly DFT, are the standard tools for investigating such conformational preferences. By calculating the relative energies of various rotational isomers (rotamers), a global minimum energy structure can be identified, along with the energy barriers to rotation. Without specific published research on 3-Fluoropyridine-4-sulfinic acid, a definitive energetic profile cannot be presented. However, the analysis would focus on identifying the most stable arrangement of the sulfinic acid group and quantifying the energy differences between it and other local minima.

Advanced Academic Research Applications and Interdisciplinary Roles of 3 Fluoropyridine 4 Sulfinic Acid

Strategic Building Block in Complex Organic Synthesis

3-Fluoropyridine-4-sulfinic acid has emerged as a versatile and valuable building block in the field of complex organic synthesis. Its unique combination of a fluorinated pyridine (B92270) ring and a reactive sulfinic acid functional group allows for its strategic incorporation into a wide array of intricate molecular architectures. The electron-withdrawing nature of the fluorine atom significantly influences the reactivity and properties of the pyridine ring, making this compound a sought-after intermediate in medicinal chemistry and beyond.

The 3-fluoropyridine (B146971) motif is a key component in numerous biologically active compounds. Its presence can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets. 3-Fluoropyridine-4-sulfinic acid serves as a linchpin for the synthesis of more complex heterocyclic systems that form the core of modern pharmaceuticals.

Detailed research has demonstrated the importance of fluorinated pyridine intermediates in creating high-value pharmaceutical agents. For instance, the synthesis of advanced intermediates for oncology therapies, such as Brivanib Alaninate, relies on the construction of fluoroindole scaffolds, which can be derived from precursors like trifluoronitrobenzene. researchgate.net Similarly, diverse imidazopyridine and furopyridine cores, which are potent anti-infective agents against diseases like trypanosomiases, are assembled using substituted aminopyridine starting materials. nih.gov

3-Fluoropyridine-4-sulfinic acid is a strategic precursor in these synthetic routes. The sulfinic acid group is highly versatile and can be transformed into various other functionalities to facilitate the construction of these complex scaffolds. For example, it can be oxidized to a sulfonyl chloride, a highly reactive electrophile, or it can be displaced through metal-catalyzed cross-coupling reactions. This flexibility allows chemists to introduce the 3-fluoropyridine unit into a target molecule at a critical stage of the synthesis, providing a pathway to novel drugs and chemical entities. The use of such intermediates is crucial for streamlining the production of Active Pharmaceutical Ingredients (APIs) by providing pre-processed components for advanced synthesis. arborpharmchem.com

Chiral sulfoxides are of paramount importance in asymmetric synthesis, where they function as powerful chiral auxiliaries, ligands for metal catalysts, and as pharmacophores in their own right. sioc-journal.cn The sulfur atom in a sulfoxide (B87167) is a stereogenic center, and its control is a key challenge in modern organic synthesis. 3-Fluoropyridine-4-sulfinic acid is a prochiral substrate that can be directly converted into enantiomerically enriched sulfoxides.

A prominent application of chiral sulfoxides is in the development of enzyme inhibitors. For example, novel chiral sulfoxide derivatives have been identified as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key target in the therapeutic strategy for Alzheimer's disease. nih.gov The enantioselective synthesis of these inhibitors can be achieved through the asymmetric oxidation of the corresponding sulfide (B99878) or sulfinic acid precursor. nih.gov

Established methods for this transformation, such as titanium-mediated oxidation using a chiral ligand like D-(-)-diethyl tartrate, can be applied to 3-fluoropyridine-4-sulfinic acid. This reaction would produce chiral 3-fluoropyridin-4-yl sulfoxides, which are valuable for both asymmetric synthesis and as potential therapeutic agents. The reaction proceeds through a well-defined transition state, allowing for high levels of enantioselectivity.

Table 1: Synthetic Methods for Chiral Sulfoxides

Method Reagents/Catalyst Key Feature Enantioselectivity
Asymmetric Oxidation Prochiral Sulfide/Sulfinic Acid, Chiral Catalyst (e.g., Ti/DET complex), Oxidant (e.g., H₂O₂) Direct conversion of a prochiral center to a chiral center. Generally high (e.g., >90% ee). nih.gov

Contribution to Catalysis Research

The unique electronic properties of the 3-fluoropyridine-4-sulfinic acid moiety make it an attractive component for the design of novel catalysts. Its derivatives, particularly the corresponding sulfonic acids, have significant potential in both Brønsted acid and organocatalysis.

Chiral Brønsted acids are powerful tools for catalyzing a wide range of stereoselective organic reactions. nih.gov While phosphoric acids have been extensively studied, the development of strong, chiral sulfonic acid catalysts remains a less explored but highly promising area. nih.gov The acidity and catalytic activity of these molecules can be finely tuned by modifying their structure.

3-Fluoropyridine-4-sulfinic acid can be readily oxidized to the corresponding 3-fluoropyridine-4-sulfonic acid. This sulfonic acid would possess strong Brønsted acidity, further enhanced by the electron-withdrawing fluorine atom on the pyridine ring. By incorporating this fluorinated pyridine sulfonic acid unit into a larger, rigid, and chiral scaffold—similar to the axially chiral BINOL-derived or benzimidazole-naphthalene systems—novel and highly effective Brønsted acid catalysts could be developed. nih.govmcgill.ca These catalysts would offer a unique chiral environment, with the fluorinated pyridine modulating the catalyst's acidity and steric properties, potentially leading to high efficiency and enantioselectivity in reactions like transfer hydrogenations or cycloadditions. mcgill.carsc.org

Organocatalysis, the use of small organic molecules as catalysts, is a cornerstone of green and sustainable chemistry. Brønsted acids are a major class of organocatalysts, and derivatives of 3-fluoropyridine-4-sulfinic acid are prime candidates for this application.

The derived 3-fluoropyridine-4-sulfonic acid could function as a powerful organocatalyst for reactions requiring strong acid catalysis, such as the synthesis of pyridines and 1,4-dihydropyridines. rsc.org Furthermore, the sulfinic acid itself or its derivatives could participate in other organocatalytic cycles. For instance, the field of fluorinated carbon acids has demonstrated that strong electronic withdrawing groups can create exceptionally powerful organic catalysts. jst.go.jp By analogy, the combination of the sulfinic/sulfonic acid group and the fluorinated pyridine ring could be exploited to design new classes of organocatalysts for challenging chemical transformations.

Emerging Applications in Materials Science and Chemical Biology

The utility of 3-fluoropyridine-4-sulfinic acid extends beyond synthesis and catalysis into the interdisciplinary fields of materials science and chemical biology.

In chemical biology, small molecule probes are essential for studying biological processes in real-time. Sulfonyl fluorides, which can be synthesized from sulfinic acids, have emerged as powerful, covalent chemical probes. nih.govrsc.org Specifically, they can be designed to react with specific amino acid residues in proteins, allowing for activity-based protein profiling and the discovery of new drug modulators. rsc.org 3-Fluoropyridine-4-sulfinic acid is an ideal precursor for a novel class of sulfonyl fluoride (B91410) probes. The resulting probe would possess three key features: a reactive sulfonyl fluoride "warhead," a 3-fluoropyridine recognition element, and a fluorine atom that can be used as a ¹⁹F NMR reporter tag for screening and binding studies. nih.gov Such probes could be instrumental in studying protein sulfenylation or in developing new therapeutics. nih.govresearchgate.net

In materials science, functionalized heterocyclic compounds are fundamental building blocks for creating polymers, metal-organic frameworks (MOFs), and other advanced materials with tailored electronic and physical properties. While specific applications of 3-fluoropyridine-4-sulfinic acid in this area are still emerging, its structure is highly conducive to incorporation into such materials, suggesting a promising avenue for future research.

Table 2: Compound Names Mentioned

Compound Name
3-Fluoropyridine-4-sulfinic acid
Brivanib Alaninate
3-Fluoropyridine-4-sulfonic acid
D-(-)-diethyl tartrate
Glycogen Synthase Kinase 3β (GSK-3β)

Design and Synthesis of Functionalized Polymers and Advanced Materials with Enhanced Properties

The strategic incorporation of fluorinated pyridine moieties into polymer backbones represents a sophisticated approach to developing advanced materials with precisely controlled properties. The 3-fluoropyridine unit, a key derivative of 3-Fluoropyridine-4-sulfinic acid, is particularly valuable in this context. Its introduction into a polymer chain can significantly alter the material's electronic characteristics, solubility, and molecular organization, leading to enhanced performance in applications such as organic electronics.

A notable example is the development of a novel terpolymer for use in eco-friendly, solution-processed organic solar cells (OSCs). nih.gov Researchers have successfully manipulated the aggregation and fibril network of a well-established donor polymer, PM6, by incorporating an asymmetric 3-fluoropyridine (FPy) unit. nih.gov The synthesis involves creating a terpolymer, designated PM6(FPy=0.2), where 20% of the original monomer units in the PM6 backbone are replaced with the FPy monomer. nih.gov

The introduction of the 3-fluoropyridine unit reduces the regioregularity of the polymer backbone. This structural modification disrupts close packing, which in turn significantly enhances the polymer's solubility in more environmentally friendly solvents, such as toluene (B28343), as opposed to traditional chlorinated solvents like chloroform. nih.gov This improved solubility is critical for enabling large-scale, industrial production of OSCs. nih.gov The resulting functionalized polymer exhibits excellent adaptability for fabricating a variety of devices. The OSCs produced using the PM6(FPy=0.2) terpolymer with toluene processing achieved a high power conversion efficiency (PCE) of 16.1%. nih.gov Furthermore, this material has proven effective for semi-transparent and indoor OSC applications, demonstrating its versatility. nih.gov

Table 1: Performance of Organic Solar Cells (OSCs) Based on the PM6(FPy=0.2) Terpolymer

Device TypeProcessing SolventKey Performance MetricValueReference
Standard OSCToluene (Eco-friendly)Power Conversion Efficiency (PCE)16.1% nih.gov
Standard OSCChloroformPower Conversion Efficiency (PCE)17.0% nih.gov
Semi-Transparent OSC (D:A Ratio 0.5:1.0)TolueneLight Utilization Efficiency (LUE)3.61% nih.gov
Semi-Transparent OSC (D:A Ratio 0.25:1.0)TolueneLight Utilization Efficiency (LUE)3.67% nih.gov
Large-Area (1.0 cm²) Indoor OSCToluenePower Conversion Efficiency (PCE)20.6% nih.gov

Development of Chemical Biology Probes for Investigating Molecular Interactions and Enzyme Binding Mechanisms

The sulfonyl fluoride functional group, readily derived from sulfinic acids like 3-Fluoropyridine-4-sulfinic acid, has emerged as a privileged reactive moiety for designing chemical biology probes. sigmaaldrich.com These probes are instrumental in identifying and characterizing protein function, molecular interactions, and enzyme binding events. The unique reactivity of the sulfonyl fluoride group allows it to form stable covalent bonds with a range of nucleophilic amino acid residues—including tyrosine, serine, threonine, lysine, cysteine, and histidine—in a context-specific manner. sigmaaldrich.commdpi.com

A chemical probe based on the 3-fluoropyridine-4-sulfonyl scaffold would function as a "warhead" chemotype. The probe is designed to first bind non-covalently to a target protein, driven by the molecular recognition of the 3-fluoropyridine core and any attached fragments. Once the probe is positioned correctly within a binding pocket or active site, the electrophilic sulfonyl fluoride group reacts with a nearby nucleophilic residue, creating an irreversible covalent link. This process effectively "tags" the protein, allowing for its subsequent detection, isolation, and identification via mass spectrometry or other analytical techniques. mdpi.com

This strategy is particularly powerful for fragment-based screening, where the sulfonyl fluoride acts as an activation-free labeling tag to identify weak-binding fragments that would otherwise be missed. mdpi.com Furthermore, probes containing a sulfinic acid or a derivative can be used to study specific protein modifications, such as cysteine sulfenic acids, which are important in redox signaling. nih.gov By modifying the 3-fluoropyridine scaffold, for instance by attaching fluorophores, researchers can create probes that signal binding events through changes in fluorescence, enabling the real-time imaging of enzyme activity within living cells. nih.gov The development of such probes provides a powerful toolkit for dissecting complex biological pathways and validating new drug targets.

Contributions to Radiochemistry Research (e.g., for radiolabeling methodologies)

The 3-fluoropyridine structure, the core of 3-Fluoropyridine-4-sulfinic acid, is a highly valuable scaffold in radiochemistry, particularly for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. nih.gov PET is a powerful non-invasive imaging technique that relies on the detection of positrons emitted by specific radionuclides. Fluorine-18 (¹⁸F) is the most widely used PET nuclide due to its near-ideal half-life (109.8 minutes), which allows for multi-step synthesis and extended imaging protocols. nih.gov

The pyridine ring is electron-deficient, which makes it particularly suitable for nucleophilic aromatic substitution (SNAr) reactions to introduce the [¹⁸F]fluoride. nih.gov This provides a reliable and efficient method for creating ¹⁸F-labeled aromatic compounds. This methodology is central to developing novel PET radiopharmaceuticals for imaging and quantifying physiological processes and disease biomarkers. nih.gov

A prominent application of this chemistry is in the development of targeted radioligands for specific proteins. For example, a peptide ligand named ACooP, which targets Fatty Acid Binding Protein 3 (FABP3), was successfully radiolabeled with ¹⁸F for PET imaging. nih.gov The radiosynthesis was achieved using a prosthetic group, 6-[¹⁸F]fluoronicotinic acid 4-nitrophenyl ester, which was first prepared through an on-resin ¹⁸F-fluorination step. nih.gov This activated ester then readily conjugated to the ACooP peptide. The resulting radiotracer, [¹⁸F]FNA-S-ACooP, demonstrated specific binding in tumor tissues with high FABP3 expression, confirming its potential for targeted cancer imaging. nih.gov This work highlights how the fluoropyridine core serves as a crucial component in modern radiolabeling strategies, enabling the creation of sophisticated probes for preclinical and clinical research.

Table 2: Radiosynthesis of the Fluoropyridine-Based Radiotracer [¹⁸F]FNA-S-ACooP

Radiolabeling StepParameterValueReference
Preparation of 6-[¹⁸F]fluoronicotinic acid 4-nitrophenyl esterRadiochemical Yield29.9% nih.gov
Preparation of 6-[¹⁸F]fluoronicotinic acid 4-nitrophenyl esterRadiochemical Purity96.6% nih.gov
Conjugation to ACooP peptideFinal Product[¹⁸F]FNA-S-ACooP nih.gov

Future Research Directions and Persistent Challenges in 3 Fluoropyridine 4 Sulfinic Acid Chemistry

Innovation in Green Synthetic Methodologies for 3-Fluoropyridine-4-sulfinic Acid

The development of environmentally benign and efficient synthetic routes to 3-fluoropyridine-4-sulfinic acid is a primary challenge. Current approaches to analogous compounds often rely on harsh reagents and multi-step procedures. Future research should prioritize the development of greener alternatives.

A promising avenue lies in the late-stage functionalization of pre-existing 3-fluoropyridine (B146971) scaffolds. This could involve direct C-H sulfinylation, a process that would be highly atom-economical. Challenges in this area include achieving regioselectivity at the C-4 position and preventing over-oxidation to the corresponding sulfonic acid. The use of photocatalysis or electrochemistry could provide mild conditions for the generation of the necessary radical or ionic intermediates.

Another green approach would be the development of one-pot syntheses from readily available starting materials. For instance, a cascade reaction commencing with a substituted pyridine (B92270), incorporating both the fluorine and sulfinic acid functionalities in a single, solvent-minimized process, would represent a significant advance. The use of flow chemistry could also enhance the safety and scalability of such transformations, particularly when handling potentially hazardous fluorinating agents.

Synthetic Strategy Potential Green Advantages Key Challenges
Direct C-H SulfinylationHigh atom economy, reduced wasteRegioselectivity, control of oxidation state
One-Pot Cascade ReactionsProcess intensification, reduced solvent useCompatibility of reagents and intermediates
Flow ChemistryEnhanced safety, scalability, precise controlReactor design, catalyst stability

Unveiling Novel and Unexplored Reactivity Pathways of the Sulfinic Acid Moiety

The sulfinic acid group is a versatile functional handle, capable of acting as a nucleophile, an electrophile, and a precursor to various other sulfur-containing moieties. The influence of the adjacent fluorine atom on the reactivity of the sulfinic acid in 3-fluoropyridine-4-sulfinic acid is a key area for exploration.

Future investigations should focus on exploiting the dual reactivity of the sulfinate group. As a nucleophile, it can participate in transition-metal-catalyzed cross-coupling reactions to form sulfones, which are important pharmacophores. The electron-withdrawing nature of the 3-fluoro substituent is expected to modulate the nucleophilicity of the sulfinate, potentially requiring tailored catalytic systems.

Conversely, the sulfinic acid can be a source of sulfinyl radicals, which can participate in a variety of addition and cyclization reactions. The development of novel radical-based transformations initiated from 3-fluoropyridine-4-sulfinic acid could lead to the synthesis of complex heterocyclic structures that are otherwise difficult to access. Furthermore, the controlled oxidation to the sulfonic acid or reduction to the corresponding thiol would provide access to a wider range of functionalized pyridines.

Integration of Advanced Computational Chemistry and Artificial Intelligence for Reaction Discovery

Computational chemistry and artificial intelligence (AI) are poised to revolutionize the discovery and optimization of chemical reactions. For a molecule like 3-fluoropyridine-4-sulfinic acid, where empirical data is scarce, these tools can provide invaluable predictive insights.

Density functional theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule, as well as to model the transition states of potential reactions. nih.gov This can help in understanding the regioselectivity of synthetic transformations and in designing catalysts with enhanced activity and selectivity. For instance, computational studies can elucidate the effect of the 3-fluoro substituent on the pKa of the sulfinic acid and the bond dissociation energy of the S-H bond, which are crucial parameters for predicting its reactivity.

Computational Tool Application in 3-Fluoropyridine-4-sulfinic Acid Chemistry
Density Functional Theory (DFT)Prediction of molecular properties, modeling of reaction mechanisms and transition states.
Molecular Dynamics (MD) SimulationsStudying conformational dynamics and interactions with solvents or biological targets.
Machine Learning / AIPrediction of novel synthetic routes, discovery of new reactions, optimization of reaction conditions.

Expansion of Applications into Novel Functional Materials and Supramolecular Assemblies

The unique combination of a fluorinated pyridine core and a sulfinic acid group suggests that 3-fluoropyridine-4-sulfinic acid could be a valuable building block for advanced materials. The pyridine nitrogen and the sulfinic acid moiety can both participate in hydrogen bonding and coordination to metal centers, making this molecule an interesting candidate for the construction of supramolecular assemblies and metal-organic frameworks (MOFs).

The fluorine atom can introduce desirable properties such as enhanced thermal stability and lipophilicity. The potential for this molecule to form ordered structures could be exploited in the design of new materials with applications in gas storage, catalysis, or as sensors. The sulfinic acid group could also be used to anchor the molecule to surfaces, creating functionalized materials with tailored properties.

Future research should explore the self-assembly behavior of 3-fluoropyridine-4-sulfinic acid and its derivatives, as well as their coordination chemistry with a variety of metal ions. The synthesis and characterization of polymers and co-polymers incorporating this monomer could also lead to new materials with interesting electronic and physical properties.

Deepening Fundamental Mechanistic Understanding of Fluorine and Sulfur Effects on Pyridine Reactivity

A fundamental understanding of the interplay between the fluorine and sulfinic acid substituents on the reactivity of the pyridine ring is crucial for the rational design of new synthetic methods and applications. The electron-withdrawing nature of both the fluorine atom and the sulfinic acid group will significantly impact the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.

Mechanistic studies, combining experimental kinetics, isotopic labeling, and computational modeling, are needed to elucidate the precise effects of these substituents on various reaction types. For example, understanding how the 3-fluoro substituent influences the rate and regioselectivity of electrophilic aromatic substitution on the pyridine ring is a key question. Similarly, the impact of the sulfinic acid group on the acidity of the ring protons and the stability of reaction intermediates warrants detailed investigation.

A deeper mechanistic understanding will not only facilitate the development of more efficient and selective reactions for the modification of 3-fluoropyridine-4-sulfinic acid itself but will also provide valuable insights that can be applied to the broader field of fluorinated and sulfur-containing heterocyclic chemistry.

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